An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-naphthyridine
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, reactivity, and synthesis, with a focus on its potential applications in drug development, particularly as a topoisomerase I inhibitor.
Core Chemical and Physical Properties
2-Methyl-1,5-naphthyridine is a solid, heterocyclic aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 7675-32-3 | [1][2] |
| IUPAC Name | 2-methyl-1,5-naphthyridine | [1][2] |
| Melting Point | 62 °C | [3] |
| Boiling Point | 252.8 ± 20.0 °C at 760 mmHg | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 106.3 ± 13.1 °C | [4] |
| pKa | ~2.9 | [2] |
| Appearance | Green solid | [1] |
Solubility Profile
The solubility of 2-Methyl-1,5-naphthyridine is a critical parameter for its use in synthesis, purification, and biological assays. Its amphiphilic nature, arising from the polar heterocyclic nitrogen atoms and the nonpolar aromatic rings, results in varied solubility across different solvent systems.
| Solvent Type | Solubility | Rationale | Reference(s) |
| Polar Protic (e.g., Water) | Moderate, significantly enhanced under acidic conditions. | The basic nitrogen atoms can be protonated in acidic media, forming more soluble salts. | [2] |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Good to excellent. | Favorable dipolar interactions contribute to effective solvation. | |
| Nonpolar (e.g., Carbon tetrachloride, Cyclohexane) | Limited. | Lack of stabilization for the polar nitrogen centers. | [2] |
| Aromatic (e.g., Benzene) | Moderate. | π-π stacking interactions between the aromatic rings aid in dissolution. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of 2-Methyl-1,5-naphthyridine. The following tables summarize the key proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectral data.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 8.94 | m | H-3 | [2] |
| 8.31 | m | H-4, H-8 | [2] |
| 7.60 - 7.49 | m | H-6, H-7 | [5] |
| 2.76 | s | -CH₃ | [5] |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 160.1 | C-2 | [2] |
| 150.1 - 124.3 | Aromatic Carbons | [2] |
Reactivity and Chemical Transformations
The 1,5-naphthyridine ring system is electron-deficient, which influences its reactivity. Key reactions include:
-
Electrophilic Aromatic Substitution: The naphthyridine ring can undergo electrophilic substitution reactions. For instance, bromination can yield 2-bromomethyl-1,5-naphthyridine under specific conditions.[2]
-
Oxidation: Oxidative processes can lead to the formation of derivatives such as 1,5-naphthyridine-1-carboxylic acid.[2]
-
Acylation: The compound can react with acylating agents, like ethyl picolinate, to produce substituted naphthyridine derivatives.[2]
-
Metal Complex Formation: The nitrogen atoms in the ring can coordinate with noble metals such as platinum and gold, which is relevant for applications in catalysis and material science.[2]
Synthesis of 2-Methyl-1,5-naphthyridine
Several synthetic routes are available for the preparation of the 1,5-naphthyridine core. The Skraup and Povarov reactions are two prominent methods.
Skraup Reaction Workflow
The Skraup reaction is a classical method for synthesizing quinolines and can be adapted for 1,5-naphthyridines. It involves the reaction of an aminopyridine with glycerol in the presence of an acid and an oxidizing agent.
Povarov Reaction Workflow
The Povarov reaction is an aza-Diels-Alder reaction that provides a route to tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,5-naphthyridine via Modified Skraup Reaction
Materials:
-
3-Aminopyridine derivative
-
Glycerol
-
Iodine (catalyst)
-
Dioxane-water mixture (solvent)
-
meta-Nitrobenzenesulfonic acid sodium salt (oxidant)
Procedure:
-
To a solution of the 3-aminopyridine derivative in a dioxane-water mixture, add glycerol and a catalytic amount of iodine.
-
Add meta-nitrobenzenesulfonic acid sodium salt as the oxidizing agent.[2]
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Methyl-1,5-naphthyridine.
Protocol 2: Determination of Solubility
Materials:
-
2-Methyl-1,5-naphthyridine
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Vials with screw caps
-
Shaking incubator or vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of 2-Methyl-1,5-naphthyridine to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2-Methyl-1,5-naphthyridine in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Biological Activity and Drug Development Potential
Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Antiproliferative and Anticancer Activity: Certain derivatives exhibit activity against cancer cell lines by inhibiting topoisomerase I, an enzyme crucial for DNA replication.[2]
-
Antimicrobial and Antibacterial Activity: Some naphthyridine compounds possess antimicrobial properties, with some derivatives showing promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Anti-inflammatory and Antiviral Potential: Research is ongoing to explore the potential of 2-methyl-1,5-naphthyridine derivatives in anti-inflammatory and antiviral applications.[2]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. It achieves this by creating a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact strand, after which the enzyme religates the break. Certain 1,5-naphthyridine derivatives act as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the religation of the DNA, leading to an accumulation of single-strand breaks, which ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.
Conclusion
2-Methyl-1,5-naphthyridine is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable building block in synthetic organic chemistry. Its diverse biological activities, particularly its potential as a topoisomerase I inhibitor, underscore its importance in the field of drug discovery and development. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and scientists working towards unlocking its full therapeutic and technological potential.
